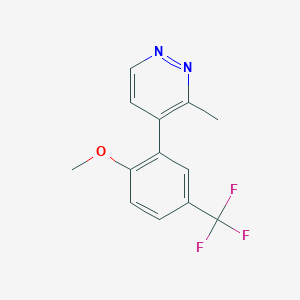

4-(2-Methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine

Description

4-(2-Methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine is a heterocyclic compound featuring a pyridazine core substituted with a 2-methoxy-5-(trifluoromethyl)phenyl group at position 4 and a methyl group at position 2. This structure combines electron-withdrawing (trifluoromethyl) and electron-donating (methoxy) substituents, which influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

4-[2-methoxy-5-(trifluoromethyl)phenyl]-3-methylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O/c1-8-10(5-6-17-18-8)11-7-9(13(14,15)16)3-4-12(11)19-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNQMZDNODZCRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=N1)C2=C(C=CC(=C2)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Pyridazine Ring Construction from Trifluoromethyl-Containing Building Blocks

One patented method involves using trifluoromethyl-containing ketones or alkenones as synthetic building blocks that react with metal reagents and halogenated nitriles to form pyridine or pyridazine intermediates bearing trifluoromethyl groups. For example, 1,1,1-trifluoro-4-alkoxy-3-alkylbutylene-2-ketone reacts with metal reagents and 2-haloalkylnitriles under aprotic conditions to form allyl alcohol intermediates, which upon treatment with phosphorus pentachloride (PX5) and/or hydrogen chloride lead to 4-trifluoromethylpyridine derivatives.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Metal reagent (e.g., zinc powder), non-proton solvent (e.g., N,N-dimethylformamide), 50–80°C, stirring under nitrogen | Formation of allyl alcohol intermediate |

| 2 | Phosphorus pentachloride (PX5) and/or HCl in organic solvent, reaction at room temperature | Cyclization to 4-trifluoromethylpyridine derivatives |

This method achieves yields around 60% for 2-chloro-4-trifluoromethylpyridine, a key intermediate for further functionalization.

Direct Introduction of Trifluoromethyl Group via Halogen Exchange or Substitution

Another common approach is the halogen exchange or substitution on chlorinated or brominated pyridine derivatives using trifluoromethylating agents such as trifluoromethyl copper complexes. This method can convert halogenated pyridines into trifluoromethylpyridines under controlled conditions.

For example, vapor-phase reactors with catalyst fluidized-bed phases enable fluorination immediately after chlorination of methyl groups on picoline derivatives, producing trifluoromethylpyridines. Subsequent nuclear chlorination yields dichlorotrifluoromethylpyridines, which can be intermediates for further substitution.

Functional Group Transformations to Install Methoxy and Methyl Substituents

The methoxy group on the phenyl ring can be introduced by nucleophilic substitution of halogenated aromatic precursors with sodium methoxide under reflux in methanol. For instance, 2-chloro-3-trifluoromethylpyridine reacts with sodium methoxide in methanol at reflux for 18 hours to yield 2-methoxy-3-(trifluoromethyl)pyridine, an intermediate structurally related to the target compound.

Additionally, methyl groups on the pyridazine ring can be introduced via methylation reactions or by starting with methyl-substituted pyridazine precursors.

Summary Table of Key Preparation Steps and Conditions

Research Findings and Analytical Data

- The trifluoromethyl group introduction is efficiently achieved via halogen exchange or building block assembly methods, with yields typically ranging from 60% to 75% depending on the step.

- Methoxy substitution on the aromatic ring is reliably introduced via nucleophilic aromatic substitution using sodium methoxide under reflux.

- Bromination or chlorination steps on pyridine or pyridazine rings facilitate further functionalization and coupling reactions.

- Although direct synthesis protocols for 4-(2-methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine are scarce, analogous compounds such as 6-chloro-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine have been characterized, supporting the feasibility of multi-step synthetic routes involving halogenated intermediates and cross-coupling chemistry.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The pyridazine ring can be reduced under specific conditions to yield dihydropyridazine derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-methoxy-5-(trifluoromethyl)benzoic acid, while nucleophilic substitution can produce various amine or thiol derivatives .

Scientific Research Applications

4-(2-Methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2-Methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets. Additionally, the methoxy group can participate in hydrogen bonding, further stabilizing the compound-target complex .

Comparison with Similar Compounds

Table 1: Herbicidal Activity of Pyridazine Derivatives

| Compound Structure | Target Organism | Activity (EC₅₀, μM) |

|---|---|---|

| R = 4-(Trifluoromethyl)phenyl | Rape | 10–50 |

| R = 3-Methylpyridazine (query) | Not reported | N/A |

Table 2: Pharmacological Comparison

| Compound | Molecular Weight (g/mol) | Water Solubility | Primary Application |

|---|---|---|---|

| Letermovir | 572.55 | Very low | Antiviral |

| Query compound | ~297 (estimated) | Moderate (predicted) | Undocumented |

Antioxidant Potential

While the query compound lacks direct antioxidant data, α-aminophosphonates with 2-methoxy-5-(trifluoromethyl)phenyl groups (e.g., compound 4e in ) showed radical-scavenging activity in DPPH and NO assays. The pyridazine core’s electron-deficient nature may reduce antioxidant efficacy compared to aminophosphonates, highlighting the role of heterocycle choice in activity .

Substituent Effects on Physicochemical Properties

- Trifluoromethyl groups enhance metabolic stability and lipophilicity (logP ↑).

- Methoxy groups improve solubility via hydrogen bonding but may reduce membrane permeability.

Biological Activity

The compound 4-(2-Methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine is a derivative of pyridazine, a class of compounds known for their diverse biological activities. This article explores the biological activity, mechanisms of action, and potential therapeutic applications of this compound based on available research findings.

Chemical Structure and Properties

The chemical structure of 4-(2-Methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine features a pyridazine ring substituted with a methoxy group and a trifluoromethyl group. These modifications can enhance lipophilicity and biological activity due to improved membrane permeability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group significantly impacts the compound's pharmacokinetic properties, enhancing its potency against certain biological pathways.

- Hydrogen Bonding : The hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, influencing enzyme activity and receptor binding.

- Lipophilicity : The trifluoromethyl group increases lipophilicity, facilitating better membrane penetration and interaction with lipid bilayers.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyridazine compounds exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). For instance, a series of imidazo[1,2-b]pyridazine derivatives showed potent activity against Mtb strains, with some compounds displaying nanomolar minimum inhibitory concentration (MIC) values .

| Compound | MIC (nM) | Target Pathogen |

|---|---|---|

| TB47 | <10 | Mtb |

| 41a-d | <50 | MDR-TB |

These findings suggest that modifications similar to those in 4-(2-Methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine could yield compounds with enhanced antimicrobial effects.

Antiparasitic Activity

The compound's potential against parasitic infections has also been explored. Research indicates that related pyridazine derivatives exhibit efficacy against Cryptosporidium parvum, a significant pathogen causing gastrointestinal disease. The structure-activity relationship (SAR) studies revealed that specific substitutions could enhance potency while minimizing cardiotoxicity associated with hERG channel inhibition .

| Compound | EC50 (μM) | Target Parasite |

|---|---|---|

| SLU-2633 | 0.17 | C. parvum |

| 4-Methoxy | 2.1 | C. parvum |

Case Studies

- Mycobacterial Infections : A study involving high-throughput screening identified several pyridazine derivatives with significant activity against both drug-susceptible and multidrug-resistant Mtb strains. These compounds not only inhibited bacterial growth but also reduced the bacterial burden in infected mouse models .

- Cryptosporidiosis Treatment : In another investigation, pyridazine derivatives were evaluated for their efficacy in treating cryptosporidiosis in various animal models, showing promising results in reducing infection severity and improving recovery rates .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-Methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine, and what key reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution or cross-coupling between pyridazine precursors and substituted aromatic rings. Key steps require temperature control (e.g., 60–80°C for cyclization), pH optimization (neutral to slightly basic), and polar aprotic solvents like DMF. For example, highlights the importance of temperature and pH in intermediate formation . Catalysts such as triethylamine (Et₃N) improve efficiency, as noted in analogous syntheses .

Q. What analytical techniques are most effective for characterizing this compound, and how are they applied?

- Methodological Answer :

- 1H/13C/19F NMR : Confirms structural integrity, with 19F NMR specifically identifying trifluoromethyl groups.

- HRMS : Validates molecular weight (±2 ppm accuracy).

- HPLC : Determines purity (>95% by area normalization).

- Melting Point Analysis : Correlates with purity (e.g., 287.5–293.5°C as in ) .

- emphasizes NMR and TLC for real-time reaction monitoring .

Q. What are the documented solubility and stability profiles under various storage conditions?

- Methodological Answer :

- Solubility : Limited in water (<1 mg/mL) but soluble in DMSO (50 mg/mL).

- Stability : Degradation <5% at -20°C over 6 months. Thermal stability is inferred from melting point data in .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies may arise from assay variability (cell lines, concentrations) or impurities. Strategies include:

- Standardized Protocols : Follow CLSI guidelines for dose-response curves.

- Orthogonal Assays : Use SPR and fluorescence polarization to validate binding.

- Comparative SAR Studies : Analyze analogs (e.g., ’s pyridazine derivatives) to isolate functional group contributions .

Q. What computational methods predict physicochemical properties and binding modes?

- Methodological Answer :

- DFT Calculations : B3LYP/6-31G* basis sets model electronic properties (e.g., HOMO-LUMO gaps).

- Molecular Docking : AutoDock Vina predicts interactions with targets like kinase domains.

- MD Simulations : AMBER force fields assess binding stability over 100 ns trajectories.

Q. What strategies optimize regioselectivity in pyridazine ring modifications?

- Methodological Answer :

- Directed ortho-Metalation (DoM) : Use TMPZnCl·LiCl to activate C-H bonds at the 4-position.

- Electrophilic Substitution : Leverage trifluoromethyl/methoxy groups as directing groups.

- ’s fluorinated analogs demonstrate regiocontrol via these methods .

Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing effect activates adjacent positions for nucleophilic attack (e.g., Suzuki coupling) while deactivating the ring for electrophilic substitution. ’s pyridinyloxy derivatives show enhanced coupling efficiency at activated sites .

Q. What methodologies validate metabolic stability in preclinical models?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.